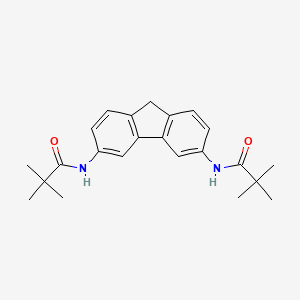
N,N'-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide)
概要
説明
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) is a synthetic organic compound with the molecular formula C23H28N2O2 It is characterized by a fluorene core substituted with two 2,2-dimethylpropanamide groups at the 3 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) typically involves the following steps:
Starting Material: The synthesis begins with fluorene, a polycyclic aromatic hydrocarbon.
Functionalization: The 3 and 6 positions of the fluorene are functionalized to introduce amide groups. This can be achieved through a series of reactions including nitration, reduction, and acylation.
Amidation: The final step involves the amidation of the functionalized fluorene with 2,2-dimethylpropanoic acid to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amide groups or the fluorene core.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the fluorene core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism by which N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) exerts its effects depends on its specific application. In biological systems, it may interact with proteins, nucleic acids, or cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N,N’-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide): This compound has similar structural features but with trifluoroacetamide groups instead of dimethylpropanamide groups.
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide): Another similar compound with slight variations in the substituents.
Uniqueness
N,N’-9H-fluorene-3,6-diylbis(2,2-dimethylpropanamide) is unique due to its specific substitution pattern and the presence of 2,2-dimethylpropanamide groups. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
N-[6-(2,2-dimethylpropanoylamino)-9H-fluoren-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-22(2,3)20(26)24-16-9-7-14-11-15-8-10-17(13-19(15)18(14)12-16)25-21(27)23(4,5)6/h7-10,12-13H,11H2,1-6H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAYMOOHXPGHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CC3=C2C=C(C=C3)NC(=O)C(C)(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


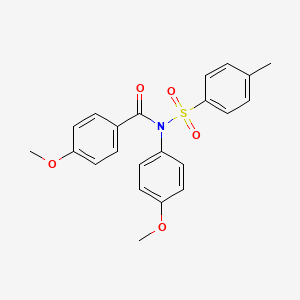
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B3510279.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3510285.png)
![1-(4-Bromophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine](/img/structure/B3510301.png)
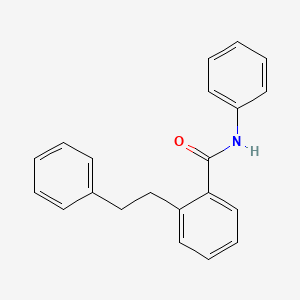
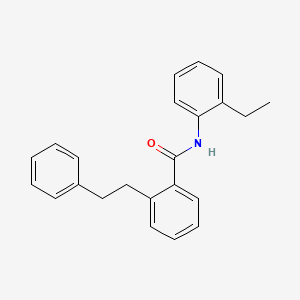
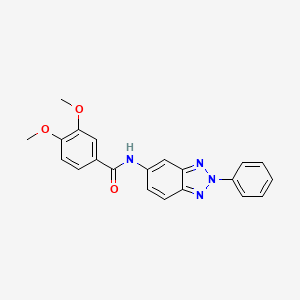
![(E)-N-[(3-chlorophenyl)carbamoyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3510338.png)
![3,5-bis[(4-bromobenzoyl)amino]benzoic acid](/img/structure/B3510356.png)
![5-[(4-bromobenzoyl)amino]isophthalic acid](/img/structure/B3510363.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3510368.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3510373.png)
![N-(3-benzoylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3510381.png)
![3-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid](/img/structure/B3510386.png)
